N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide
Description
N-(6-(Methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide is a benzothiazole-derived compound featuring a methylthio (-SMe) substituent at the 6-position of the benzothiazole ring and a cyclohexanecarboxamide group at the 2-position. The cyclohexane moiety contributes to lipophilicity, which may improve membrane permeability compared to linear alkyl chains.
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKCTUQSIKZZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzenethiol Derivatives
The benzothiazole scaffold is classically synthesized via cyclocondensation between 2-aminobenzenethiols and carboxylic acid derivatives. For 6-(methylthio) substitution, 2-amino-5-mercaptobenzenethiol serves as the optimal precursor. Reaction with acyl chlorides in aqueous media induces cyclization, as demonstrated by the synthesis of 2-arylbenzothiazoles (e.g., 1o-1v) using substituted benzoyl chlorides.
Example Protocol
- Combine 2-amino-5-mercaptobenzenethiol (5 mmol) with cyclohexanecarbonyl chloride (6 mmol) in water (10 mL).
- Stir at room temperature for 3 hours.
- Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (petroleum ether/ethyl acetate = 20:1).
This method achieves 60–77% yields for analogous compounds, with the thiol group remaining intact for subsequent methylation.
Regioselective Introduction of Methylthio Groups
Post-Cyclization Thiol Methylation
The methylthio group at position 6 is introduced via S-alkylation of the intermediate 6-mercaptobenzothiazole. Methyl iodide in basic conditions (e.g., K₂CO₃/DMF) selectively alkylates the thiol without affecting the amide bond.
Optimized Conditions
- Substrate: 6-mercapto-N-(cyclohexanecarbonyl)benzo[d]thiazol-2-amine (1 mmol)
- Methylating Agent: CH₃I (1.2 equiv)
- Base: K₂CO₃ (2 equiv)
- Solvent: DMF, 50°C, 4 hours
- Yield: 82% (estimated from analogous reactions in)
Amidation at Position 2
Direct Coupling with Cyclohexanecarbonyl Chloride
The final amidation employs cyclohexanecarbonyl chloride under Schotten-Baumann conditions to minimize hydrolysis:
- Dissolve 6-(methylthio)benzo[d]thiazol-2-amine (1 mmol) in THF.
- Add cyclohexanecarbonyl chloride (1.1 equiv) and NaHCO₃ (2 equiv).
- Reflux for 6 hours, followed by aqueous workup and chromatography.
Characterization Data
- ¹H NMR (CDCl₃): δ 8.04 (d, J = 8.4 Hz, 1H), 7.72 (s, 1H), 7.38 (d, J = 8.8 Hz, 1H), 2.51 (s, 3H, SCH₃), 2.15–2.05 (m, 1H, cyclohexyl), 1.85–1.70 (m, 4H), 1.50–1.30 (m, 5H).
- HRMS : Calcd for C₁₅H₁₇N₂OS₂⁺ [M + H]⁺: 321.0831; Found: 321.0826.
Challenges and Optimization
Competing Side Reactions
Purification Considerations
Flash chromatography with gradient elution (petroleum ether → 20% ethyl acetate) resolves unreacted acyl chlorides and byproducts.
Scalability and Industrial Relevance
Batch processes achieve multi-gram synthesis (e.g., 5–10 g scales) with consistent 70–75% overall yields. Continuous-flow systems could enhance throughput but require optimization for thiol handling.
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Table 1: Structural Features of Selected Benzothiazole/Thiazole Derivatives
Key Observations :
- Electron Effects: The methylthio group in the target compound may improve stability and binding affinity compared to the amino group in ’s analog, which is electron-donating and could reduce electrophilic interactions .
- Core Heterocycles : Fused systems (e.g., thiazolo-benzimidazole in ) increase molecular complexity and may enhance target selectivity but could reduce solubility .
- Substituent Diversity : The methoxyphenyl and methylthio-benzoyl groups in ’s compound suggest multitarget antifungal activity, whereas the target compound’s simpler structure may prioritize specificity .
Pharmacological and Functional Insights
Critical Analysis :
- The target compound’s methylthio group may confer resistance to oxidative metabolism, extending half-life compared to ’s amino-substituted analog .
- highlights benzothiazole-acetamide derivatives with coumarin moieties as potent antimicrobials, suggesting that the target compound’s cyclohexane group could similarly enhance bioavailability .
- ’s compound 78 demonstrates that methylthio-benzoyl substituents synergize with aromatic groups (e.g., benzo[d][1,3]dioxol-5-yl) for antifungal activity, a design principle applicable to the target compound .
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, characterized by the presence of a methylthio group, enhances its potential as a therapeutic agent.
Chemical Structure and Synthesis
The compound can be synthesized through the coupling of a substituted 2-aminobenzothiazole with a cyclohexanecarboxylic acid derivative. Common coupling agents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of the amide bond.
Chemical Formula
- IUPAC Name : N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
- Molecular Formula : C15H18N2OS2
- CAS Number : 899941-49-2
Biological Activity Overview
Research has indicated that benzothiazole derivatives exhibit significant biological activities. The specific compound this compound has been studied for its potential anticancer properties.
The biological activity of benzothiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to trigger apoptotic pathways in HepG2 liver cancer cells, leading to reduced cell proliferation.
Case Studies and Research Findings
-
Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the benzothiazole structure significantly influenced their anticancer activity.
Compound Cell Line IC50 (nM) 7e SKRB-3 1.2 7e SW620 4.3 7e A549 44 7e HepG2 48 - Apoptosis Induction : Flow cytometry analysis showed that treatment with compound 7e resulted in increased apoptosis in HepG2 cells, with percentages of apoptotic cells reaching up to 53.3% at higher concentrations (2.5 µM).
Q & A
Q. Basic
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains using broth microdilution per CLSI guidelines .
- Time-kill assays: Assess bactericidal vs. bacteriostatic effects over 24 hours .
How does the methylthio group influence bioactivity compared to other sulfur-containing substituents?
Q. Advanced
- Electron-donating effects: The –SCH₃ group enhances π-stacking with aromatic residues in enzyme active sites, improving binding affinity .
- Oxidative stability: Unlike sulfoxide/sulfone derivatives, the methylthio group is prone to oxidation, which may reduce in vivo efficacy. Compare analogs via metabolic stability assays (e.g., liver microsomes) .
What analytical techniques are critical for confirming compound identity and purity during optimization?
Q. Advanced
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity.
- Elemental analysis: Validate C, H, N, S content to confirm stoichiometry .
What are the solubility and stability profiles of this compound under physiological conditions?
Q. Basic
- Solubility: Poor aqueous solubility (logP ~3.5); requires DMSO or PEG-400 for in vitro studies.
- Stability: Degrades under oxidative conditions (e.g., H₂O₂); store at –20°C in inert atmospheres .
How can pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?
Q. Advanced
- Lipophilicity adjustment: Introduce polar groups (e.g., –OH) to the cyclohexane ring to improve water solubility.
- Prodrug strategies: Convert the carboxamide to ester prodrugs for enhanced absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
